molecular formula C27H27N3O5S B2636592 N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-(phenylsulfonyl)ethyl)-3-methylbenzamide CAS No. 1042974-67-3

N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-(phenylsulfonyl)ethyl)-3-methylbenzamide

Cat. No. B2636592
CAS RN: 1042974-67-3
M. Wt: 505.59
InChI Key: HWRCUFVDZJSDBD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzoylpiperazine, a phenylsulfonyl group, and an amide group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of a benzoylpiperazine moiety suggests a bicyclic structure, while the phenylsulfonyl and amide groups are likely to contribute additional rings or chain structures .


Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the presence of the benzoylpiperazine, phenylsulfonyl, and amide functional groups. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure and the presence of its functional groups. For example, it might have a relatively high molecular weight and could be expected to exhibit strong intermolecular interactions due to the presence of multiple polar groups .

Future Directions

Given the interesting structural features of this compound, it could be a valuable subject for future research. Studies could be conducted to explore its synthesis, characterize its physical and chemical properties, investigate its reactivity, and evaluate its potential biological activities .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5S/c1-20-9-8-12-22(19-20)24(31)28-25(36(34,35)23-13-6-3-7-14-23)27(33)30-17-15-29(16-18-30)26(32)21-10-4-2-5-11-21/h2-14,19,25H,15-18H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRCUFVDZJSDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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